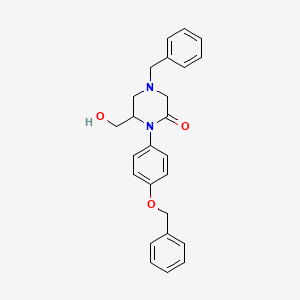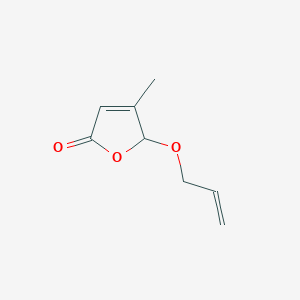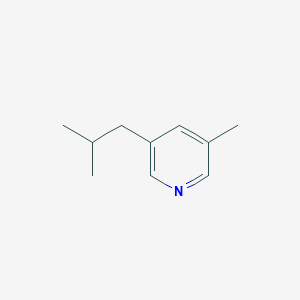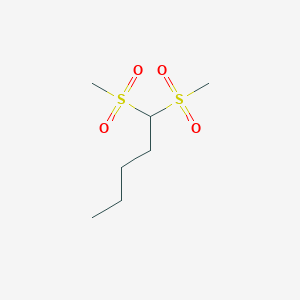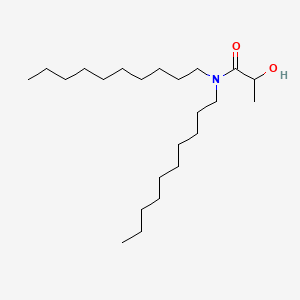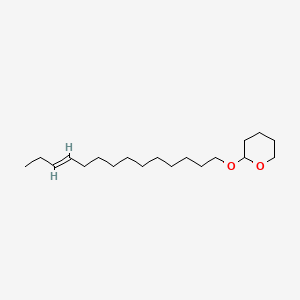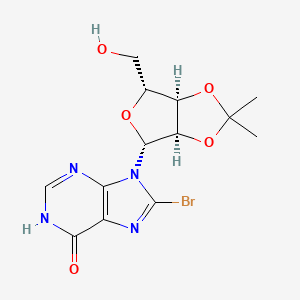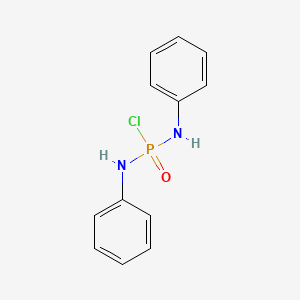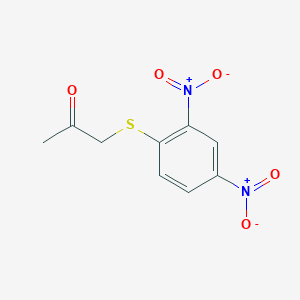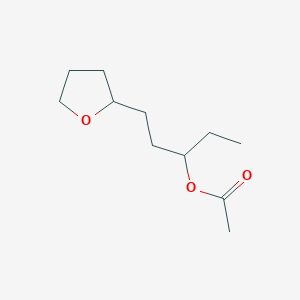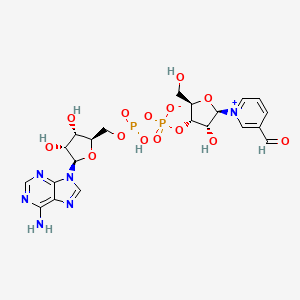
1-((2R,3R,4S,5R)-4-(((((2R,3S,4R,5R)-5-(6-amino-9H-purin-9-yl)-3,4-dihydroxytetrahydrofuran-2-yl)methoxy)(hydroxy)phosphoryloxy)oxidophosphoryloxy)-3-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-3-formylpyridinium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Pyridinealdehyde adenine dinucleotide: is a synthetic analogue of nicotinamide adenine dinucleotide (NAD). This compound is primarily used in biochemical research to study the structure and function of NAD-binding enzymes, such as glyceraldehyde 3-phosphate dehydrogenase, NAD malic enzymes, lactate dehydrogenase, and saccharopine dehydrogenase from Saccharomyces cerevisiae .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Pyridinealdehyde adenine dinucleotide involves the condensation of 3-pyridinealdehyde with adenine dinucleotide. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for 3-Pyridinealdehyde adenine dinucleotide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The compound is then purified through techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Pyridinealdehyde adenine dinucleotide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: It can be reduced to form reduced analogues.
Substitution: The aldehyde group can participate in substitution reactions with nucleophiles
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can react with the aldehyde group under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acid derivatives, while reduction can produce alcohol derivatives .
Applications De Recherche Scientifique
3-Pyridinealdehyde adenine dinucleotide is extensively used in scientific research, particularly in the following areas:
Chemistry: It serves as a model compound to study the behavior of NAD analogues in various chemical reactions.
Biology: The compound is used to investigate the structure and function of NAD-binding enzymes, providing insights into enzyme mechanisms and interactions
Mécanisme D'action
3-Pyridinealdehyde adenine dinucleotide exerts its effects by mimicking the behavior of NAD in biochemical reactions. It binds to NAD-dependent enzymes, influencing their activity and providing insights into their mechanisms. The compound participates in redox reactions, acting as an electron carrier and facilitating the transfer of electrons between molecules .
Comparaison Avec Des Composés Similaires
Nicotinamide adenine dinucleotide (NAD): The natural coenzyme involved in redox reactions.
Nicotinamide adenine dinucleotide phosphate (NADP): A coenzyme similar to NAD but primarily involved in anabolic reactions.
3-Acetylpyridine adenine dinucleotide: Another synthetic analogue used in biochemical research.
Uniqueness: 3-Pyridinealdehyde adenine dinucleotide is unique due to its specific structural modifications, which allow it to interact differently with NAD-binding enzymes compared to other analogues. This makes it a valuable tool for studying enzyme specificity and function .
Propriétés
Formule moléculaire |
C21H26N6O14P2 |
|---|---|
Poids moléculaire |
648.4 g/mol |
Nom IUPAC |
[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-formylpyridin-1-ium-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] phosphate |
InChI |
InChI=1S/C21H26N6O14P2/c22-18-13-19(24-8-23-18)27(9-25-13)21-15(31)14(30)12(39-21)7-37-42(33,34)41-43(35,36)40-17-11(6-29)38-20(16(17)32)26-3-1-2-10(4-26)5-28/h1-5,8-9,11-12,14-17,20-21,29-32H,6-7H2,(H3-,22,23,24,33,34,35,36)/t11-,12-,14-,15-,16-,17-,20-,21-/m1/s1 |
Clé InChI |
YIHSNCNMLLVCRS-PLEFRAQWSA-N |
SMILES isomérique |
C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)OP(=O)([O-])OP(=O)(O)OC[C@@H]3[C@H]([C@H]([C@@H](O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
SMILES canonique |
C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)OP(=O)([O-])OP(=O)(O)OCC3C(C(C(O3)N4C=NC5=C(N=CN=C54)N)O)O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[1-(3-Phenylpropyl)-3-propyl-3-pyrrolidinyl]phenol](/img/structure/B13806158.png)
![sodium;[[(2R,3S,4R,5R)-5-(3-acetylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R,5R)-5-(6-aminopurin-9-yl)-3-hydroxy-4-phosphonooxyoxolan-2-yl]methyl phosphate](/img/structure/B13806160.png)

